molecular formula C13H16FN B570006 4-Fluoropentylindole CAS No. 1451385-65-1

4-Fluoropentylindole

Cat. No.: B570006
CAS No.: 1451385-65-1
M. Wt: 205.27 g/mol
InChI Key: KBLOSQQBEUFJES-UHFFFAOYSA-N
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Description

4-Fluoropentylindole (CAS No. 1451385-65-1), with the chemical name 1-(4-fluoropentyl)-1H-indole, is a fluorinated indole derivative. Its molecular formula is C₁₃H₁₆FN, and it has a molecular weight of 205.3 g/mol . The compound is characterized by a pentyl chain substituted with a fluorine atom at the 4-position, attached to the nitrogen of the indole core.

Properties

IUPAC Name

1-(4-fluoropentyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLOSQQBEUFJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=CC2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017333
Record name 4-Fluoropentylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451385-65-1
Record name 4-Fluoropentylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropentylindole typically involves the reaction of indole with 4-fluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropentylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Research

4-Fluoropentylindole is primarily studied for its interaction with the endocannabinoid system, particularly its agonistic effects on cannabinoid receptors. Research has shown that synthetic cannabinoids can exhibit varying degrees of potency and efficacy at these receptors, which is crucial for understanding their therapeutic potential.

Key Findings:

  • Receptor Binding: Studies indicate that this compound binds to the CB1 receptor with significant affinity, similar to other synthetic cannabinoids like 5F-MDMB-PICA. This binding profile suggests its potential use in exploring cannabinoid receptor pharmacodynamics .
  • Behavioral Effects: Animal studies have demonstrated that administration of this compound can lead to altered behavior, which is indicative of its psychoactive effects. These findings are essential for assessing the safety and efficacy of synthetic cannabinoids in therapeutic contexts .

Forensic Toxicology

The emergence of synthetic cannabinoids like this compound has raised concerns in forensic toxicology due to their increasing presence in drug-related incidents. Analytical methods are being developed to detect these substances in biological samples.

Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has been validated for detecting this compound and its metabolites in biological matrices, providing reliable data for forensic investigations .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Recent studies have utilized NMR techniques to analyze the presence of synthetic cannabinoids in e-liquids, highlighting the versatility of analytical methods in detecting these compounds .

Case Studies

Several case studies have documented the implications of this compound use in real-world scenarios, particularly within clinical and forensic settings.

Case Study Examples:

  • A notable case involved the identification of this compound in a series of drug seizures, demonstrating its prevalence on the illicit market. The analysis revealed a complex profile of synthetic cannabinoids being used concurrently, complicating toxicological assessments .
  • Another study focused on the pharmacological profiling of various synthetic cannabinoids, including this compound, assessing their potency and potential therapeutic applications through a series of bioassays .

Table 1: Comparison of Synthetic Cannabinoids

Compound NameCB1 AffinityPsychoactive EffectsDetection Method
This compoundHighYesLC-MS/MS
5F-MDMB-PICAVery HighYesLC-MS/MS
MMB-FUBINACAModerateYesNMR

Table 2: Analytical Methods for Detection

MethodApplication AreaAdvantages
LC-MS/MSForensic ToxicologyHigh sensitivity and specificity
NMR SpectroscopyE-liquid AnalysisNon-destructive analysis
Gas ChromatographyGeneral Substance AnalysisEstablished methodology

Mechanism of Action

The mechanism of action of 4-Fluoropentylindole involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The fluorine atom enhances its binding affinity, leading to modulation of receptor activity. This interaction affects various signaling pathways, resulting in physiological and pharmacological effects .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Solubility: DMF, DMSO, and ethanol: 25 mg/mL Ethanol:PBS (pH 7.2, 1:2): 0.3 mg/mL .
  • Storage : Stable at -20°C for up to one month .
  • Purity : >98% (HPLC/UV confirmed) .

Comparison with Structurally Similar Compounds

To contextualize 4-fluoropentylindole’s properties and applications, we compare it with three fluorinated indole derivatives and related aromatic compounds.

Table 1: Comparative Analysis of Fluorinated Indoles and Analogues

Compound Name Molecular Formula Substituents Solubility (mg/mL) Key Applications
This compound C₁₃H₁₆FN 4-fluoropentyl on indole-N 25 (DMF, DMSO, ethanol) Research standard
4-Fluoroindole C₈H₆FN Fluorine at indole-4-position Not reported Organic synthesis
4-Fluoro-2,3-Dihydro-1H-Indole C₈H₈FN Fluorine + saturated indole ring Not reported Pharmaceutical intermediates
4-Fluorobenzoylacetonitrile C₉H₅FNO Fluorophenyl + ketone/nitrile Not reported Materials science

Structural and Functional Differences

4-Fluoroindole (C₈H₆FN) :

  • Lacks the pentyl chain of this compound, resulting in lower molecular weight (135.1 g/mol) and reduced lipophilicity.
  • Used as a building block in heterocyclic chemistry but lacks the extended alkyl chain necessary for receptor-binding studies .

4-Fluoro-2,3-Dihydro-1H-Indole (C₈H₈FN) :

  • Features a saturated indole ring , enhancing rigidity and altering electronic properties compared to this compound’s planar aromatic system.
  • Commonly employed in synthesizing bioactive molecules, such as serotonin receptor modulators .

4-Fluorobenzoylacetonitrile (C₉H₅FNO): A non-indole fluorinated aromatic compound with a ketone and nitrile group. Used in organic electronics and as a ligand in metal-organic frameworks (MOFs) .

Pharmacological and Research Relevance

  • In contrast, 4-fluoro-2,3-dihydro-1H-indole derivatives are documented in patent literature for antidepressant and antipsychotic applications due to their affinity for monoamine transporters .

Research Implications and Limitations

  • Data Gaps : Solubility and stability data for analogues like 4-fluoroindole are sparse, limiting direct comparisons.
  • Safety : this compound’s similarity to psychoactive alkylindoles warrants stringent handling protocols to avoid misuse .

Biological Activity

4-Fluoropentylindole is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article reviews the available literature on the compound's pharmacological properties, structure-activity relationships (SAR), and associated health risks.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives, which are characterized by their ability to interact with the endocannabinoid system. The chemical formula for this compound is C13H16FNC_{13}H_{16}FN, and it features a fluorine atom at the 4-position of the pentyl chain attached to the indole nucleus. This structural modification is crucial for its potency and efficacy at cannabinoid receptors.

Cannabinoid Receptor Interaction

The primary mechanism of action for this compound involves its binding affinity for cannabinoid receptors, particularly CB1 and CB2. Research indicates that this compound acts as a potent agonist at these receptors, influencing various physiological processes such as neurotransmitter release, pain modulation, and appetite regulation.

  • Binding Affinity : Studies have shown that modifications in the structure of indoles can significantly affect their binding affinity. For instance, structural changes in related compounds like 5F-pentylindoles have demonstrated varying degrees of efficacy in engaging G-proteins and recruiting β-arrestin, which are essential for downstream signaling pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that subtle changes in the molecular structure of this compound can lead to significant differences in biological activity. The presence of a fluorine atom enhances lipophilicity, potentially increasing receptor binding efficiency. Comparative studies have indicated that even minor alterations in the side chains or functional groups can dramatically impact potency and efficacy .

Toxicological Reports

The use of synthetic cannabinoids, including this compound, has been associated with various adverse health effects. Reports from Hungary indicated that this compound was implicated in multiple cases of severe intoxication and fatalities, often involving symptoms such as respiratory distress, seizures, and cardiac issues .

  • Clinical Findings : In a review of toxicological data, it was noted that 21 deaths were linked to this compound exposure, with other synthetic cannabinoids often detected concurrently. This underscores the potential dangers associated with its use, particularly in uncontrolled environments .

Pharmacological Efficacy

Recent research has highlighted the pharmacological profile of this compound compared to other synthetic cannabinoids. In vitro studies have demonstrated that it exhibits high efficacy at CB1 receptors, similar to well-known agonists like THC. However, its potency may vary based on the specific receptor subtype engaged .

Comparative Analysis Table

CompoundCB1 AffinityEfficacyHealth Risks
This compoundHighHighSevere intoxication
5F-MDMB-PICAHigherVery HighMultiple fatalities
JWH-018ModerateModerateMinor to moderate risks

Q & A

Q. What are the standard protocols for synthesizing 4-Fluoropentylindole, and how can researchers validate its purity?

To synthesize this compound, follow established indole fluorination methods using precursors like pentylindole derivatives with fluorinating agents (e.g., Selectfluor). Purification typically involves column chromatography or recrystallization. Validate purity via:

  • Nuclear Magnetic Resonance (NMR) : Compare spectral data (¹H/¹³C) with literature values.
  • High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity.
  • Melting Point Analysis : Cross-check with reported values if available .
    For novel compounds, use SciFinder or Reaxys to confirm novelty and cite existing data .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Adopt a factorial experimental design:

  • Variables : Temperature (e.g., 4°C, 25°C), humidity (controlled vs. ambient), and light exposure.
  • Metrics : Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).
  • Statistical Analysis : Use ANOVA to assess significance of degradation factors. Include error bars for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Combine:

  • FT-IR : Confirm functional groups (e.g., C-F stretch at ~1100 cm⁻¹).
  • NMR : Assign fluorine (¹⁹F NMR) and proton environments.
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
    For advanced analysis, employ X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodology:

  • Systematic Meta-Analysis : Compile data from primary literature, noting variables (e.g., assay type, cell lines).
  • Dose-Response Curves : Replicate studies under standardized conditions.
  • Statistical Reconciliation : Apply t-tests or regression models to identify outliers or confounding factors .
    Document discrepancies in the "Unresolved Questions" section of publications .

Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic properties?

Use:

  • Molecular Dynamics (MD) : Simulate binding affinity to target receptors (e.g., serotonin receptors).
  • QSAR Models : Train datasets with fluorinated indole analogs to predict ADMET properties.
  • Docking Software (AutoDock, Schrödinger) : Validate predictions against experimental IC₅₀ values .

Q. How should researchers optimize reaction yields for novel this compound derivatives while minimizing byproducts?

Adopt a Design of Experiments (DoE) approach:

  • Variables : Catalyst loading, temperature, solvent polarity.
  • Response Surface Methodology (RSM) : Model interactions between variables.
  • Green Chemistry Metrics : Calculate atom economy and E-factor to assess sustainability .

Q. What methodologies are critical for analyzing this compound’s metabolic pathways in vitro?

  • Hepatocyte Incubation : Use LC-MS/MS to identify phase I/II metabolites.
  • CYP450 Inhibition Assays : Screen for enzyme-specific interactions (e.g., CYP3A4).
  • Stable Isotope Labeling : Track metabolic fate using deuterated analogs .

Q. How can researchers address challenges in reproducing synthetic protocols for this compound from literature?

  • Detailed Reagent Logs : Document supplier, purity, and batch numbers.
  • Step-by-Step Video Protocols : Capture critical steps (e.g., anhydrous conditions).
  • Collaborative Validation : Share raw data via platforms like Chemotion ELN for peer verification .

Data Management & Reporting

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

  • Metadata Standards : Use ISA-Tab for experimental context.
  • Repositories : Deposit in RADAR4Chem or nmrXiv with DOI assignment.
  • Terminology Services : Align with IUPAC nomenclature via NFDI4Chem .

Q. How should researchers structure a publication’s "Methods" section to enhance reproducibility for this compound studies?

  • Granular Detail : Specify equipment models, software versions, and reagent grades.
  • Appendix Inclusion : Place raw spectra, chromatograms, and statistical code in supplementary materials.
  • Ethical Reporting : Disclose conflicts of interest and funding sources .

Q. Key Resources for Further Inquiry

  • Databases : SciFinder, Reaxys, PubChem (for comparative data).
  • Tools : ChemDraw (structure drawing), MestReNova (NMR analysis), Python/R (statistical modeling).
  • Guidelines : CONSORT for experimental reporting, ICH Q2(R1) for analytical validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoropentylindole
Reactant of Route 2
4-Fluoropentylindole

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